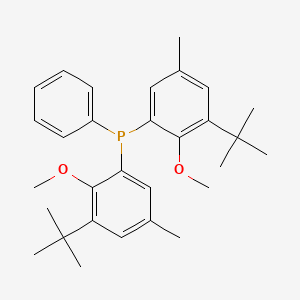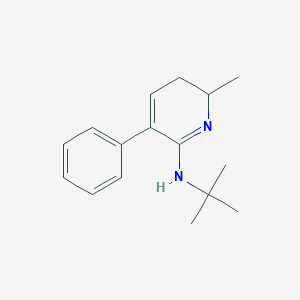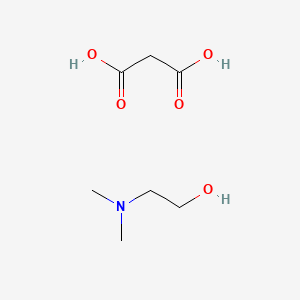
2-(Dimethylamino)ethanol;propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethanol;propanedioic acid is a compound that combines the properties of 2-(Dimethylamino)ethanol and propanedioic acidIt is a colorless liquid with a fish-like odor and is used in various industrial applications It is used in organic synthesis and as a precursor to various compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)ethanol can be synthesized by the amination of ethylene glycol with dimethylamine on alumina-supported copper in a continuous fixed-bed reactor . Another method involves the reaction of dimethylamine with ethylene oxide . Propanedioic acid is typically produced by the hydrolysis of diethyl malonate, which is obtained from the reaction of ethanol with cyanoacetic acid .
Industrial Production Methods
Industrial production of 2-(Dimethylamino)ethanol involves the continuous amination process mentioned above, which is efficient and scalable . Propanedioic acid is produced on an industrial scale through the hydrolysis of diethyl malonate, which is a well-established method in the chemical industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.
Reduction: It can be reduced to form dimethylaminoethane.
Substitution: It can undergo substitution reactions with halogenated compounds to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds like bromoethane are used under basic conditions.
Major Products
Oxidation: Dimethylaminoacetaldehyde.
Reduction: Dimethylaminoethane.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Applications De Recherche Scientifique
2-(Dimethylamino)ethanol has several scientific research applications:
Mécanisme D'action
2-(Dimethylamino)ethanol exerts its effects primarily through its role as a precursor to acetylcholine. It is believed to enhance cognitive function by increasing the levels of acetylcholine in the brain. The compound interacts with cholinergic receptors and pathways, leading to improved neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but contains an ether linkage.
Triethanolamine: Contains three ethanolamine groups and is used in similar industrial applications.
Uniqueness
2-(Dimethylamino)ethanol is unique due to its dual functionality as both an amine and an alcohol, allowing it to participate in a wide range of chemical reactions. Its role as a precursor to acetylcholine also sets it apart from other similar compounds .
Propriétés
Numéro CAS |
629603-99-2 |
|---|---|
Formule moléculaire |
C7H15NO5 |
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
2-(dimethylamino)ethanol;propanedioic acid |
InChI |
InChI=1S/C4H11NO.C3H4O4/c1-5(2)3-4-6;4-2(5)1-3(6)7/h6H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7) |
Clé InChI |
DWGFXXBBKZEOGC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCO.C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


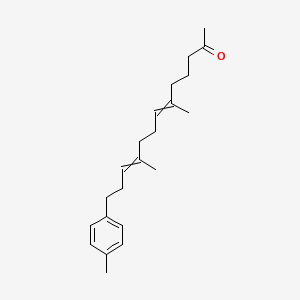
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)

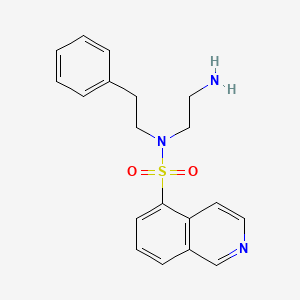
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
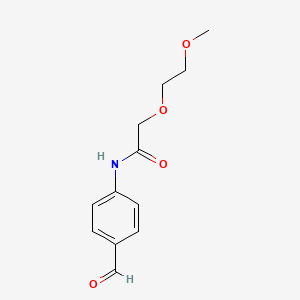

![3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12601744.png)
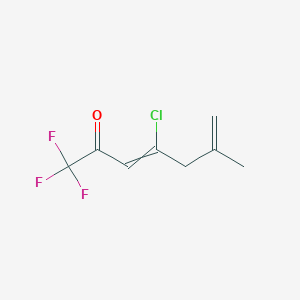
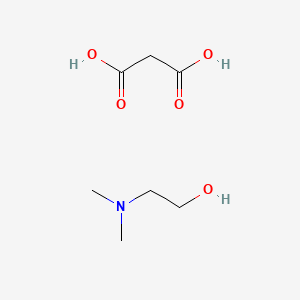
![1-[3,4-Dimethyl-1-(3-nitrobenzene-1-sulfonyl)imidazolidin-2-yl]-1H-indole](/img/structure/B12601763.png)
